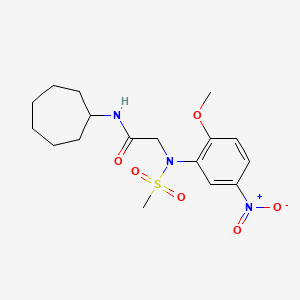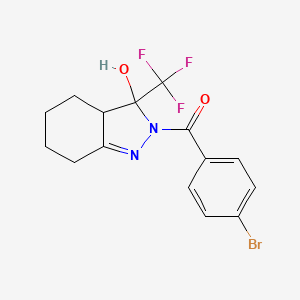![molecular formula C21H27N3O B5130072 N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MP-10 is a small molecule that belongs to the class of compounds known as piperidine derivatives. It was first synthesized in the early 2000s by a group of chemists led by Dr. Peter Wipf at the University of Pittsburgh.
Mécanisme D'action
The mechanism of action of N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of mitochondrial function. Mitochondria are responsible for generating energy in cells, and disruption of their function can lead to cell death. Studies have shown that N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea can induce mitochondrial dysfunction in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In addition to its ability to induce apoptosis in cancer cells, N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has also been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea in lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in studies. Another advantage is its ability to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.
One limitation of using N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea in lab experiments is its potential toxicity. Studies have shown that high doses of N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea can be toxic to cells, and it may have side effects in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several potential future directions for research on N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea. One area of focus could be on optimizing its use as a cancer treatment. This could involve further studies on its mechanism of action and the development of new delivery methods to increase its efficacy and reduce toxicity.
Another potential future direction is the development of new pain medications based on N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea. Its analgesic effects make it a promising candidate for the development of new drugs to treat chronic pain.
Overall, N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea is a promising compound that has the potential to be used in a variety of therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its use in these applications.
Méthodes De Synthèse
The synthesis of N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea involves a multi-step process that begins with the reaction between 4-methylbenzylamine and 1,3-dibromopropane. This reaction produces the intermediate compound 1-(4-methylbenzyl)-4-bromopiperidine. The bromine atom is then replaced with a cyano group using sodium cyanide in the presence of a palladium catalyst. The resulting compound, 1-(4-methylbenzyl)-4-cyanopiperidine, is then reacted with phenyl isocyanate to produce N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea.
Applications De Recherche Scientifique
N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea can induce apoptosis, or programmed cell death, in cancer cells by disrupting the function of mitochondria. This makes it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
1-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-7-9-19(10-8-17)16-24-13-11-18(12-14-24)15-22-21(25)23-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHJOKWSRWREDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)
![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)




![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)